2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthyridine core, which is a fused ring system containing nitrogen atoms. The compound also features a piperidine ring and a morpholine ring, both of which are important in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Morpholine Ring: The morpholine ring is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine derivatives.
Scientific Research Applications
2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H26N4O2/c1-14-12-15(2)21-19-16(14)6-7-18(22-19)24-10-11-26-17(13-24)20(25)23-8-4-3-5-9-23/h6-7,12,17H,3-5,8-11,13H2,1-2H3 |
InChI Key |
RKWDVQCKYTXNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCOC(C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.